molecular formula C10H9BrO B1344243 5-Bromo-2,3-dimethyl-1-benzofuran CAS No. 3782-16-9

5-Bromo-2,3-dimethyl-1-benzofuran

Cat. No. B1344243
CAS RN: 3782-16-9
M. Wt: 225.08 g/mol
InChI Key: ZFIOGPKJJOQEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,3-dimethyl-1-benzofuran is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran derivatives have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dimethyl-1-benzofuran is represented by the formula C10H9BrO . The dihedral angle between the mean planes of the benzofuran and 3-methylphenyl rings is 77.37 (5)° .


Chemical Reactions Analysis

Benzofuran and its derivatives have attracted much attention owing to their biological activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2,3-dimethyl-1-benzofuran is 227.10 g/mol . It has a Hydrogen Bond Donor Count of 0 .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, including 5-Bromo-2,3-dimethyl-1-benzofuran, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Anti-Hepatitis C Virus Activity

A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran compounds have been developed and utilized as anticancer agents . Some substituted benzofurans have dramatic anticancer activities . For example, a compound was found to have significant cell growth inhibitory effects on different types of cancer cells .

Synthesis of Benzofuran Rings

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Proton Quantum Tunneling

Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Benzofuran Substituted Chalcone Compounds

Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

Safety And Hazards

5-Bromo-2,3-dimethyl-1-benzofuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran and its derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

properties

IUPAC Name

5-bromo-2,3-dimethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOGPKJJOQEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dimethyl-1-benzofuran

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